Broussoflavonol C
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Overview
Description
Broussoflavonol C is a natural product found in Broussonetia papyrifera and Broussonetia with data available.
Scientific Research Applications
Cancer Research
Broussoflavonol C, derived from the bark of the Paper Mulberry tree (Broussonetia papyrifera), has demonstrated potent growth-inhibitory activity towards estrogen receptor (ER)-negative breast cancer cells. In vitro studies reveal its ability to inhibit growth and induce differentiation of stem-like ER-negative breast cancer cells, such as SK-BR-3, more potently than anti-estrogen treatments like tamoxifen. It has been observed to decrease levels of Human epidermal growth factor receptor-2 (HER2) and ER-α36, suggesting its potential for therapeutic application in breast cancer treatment (Guo et al., 2013), (Guo et al., 2013).
Tyrosinase Inhibition
Extracts from Broussonetia papyrifera, including this compound, have been identified as inhibitors of mushroom tyrosinase, an enzyme involved in melanin synthesis. These natural compounds have demonstrated inhibitory activity, suggesting potential applications in conditions related to melanin overproduction, such as hyperpigmentation (Zheng et al., 2008).
Anti-inflammatory and Insulin Sensitivity Improvement
This compound, specifically from Broussonetia papyrifera root bark extract, has shown potential in reducing inflammation in adipose tissue and improving insulin sensitivity. This effect is possibly mediated through the activation of AMP-activated protein kinase (AMPK). The extract has been found to inhibit pro-inflammatory responses, making it a candidate for therapeutic use in metabolic diseases like obesity and type 2 diabetes (Lee et al., 2020).
Properties
CAS No. |
104494-29-3 |
---|---|
Molecular Formula |
C30H34O7 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-2,3-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(2-methylbut-3-en-2-yl)chromen-4-one |
InChI |
InChI=1S/C30H34O7/c1-8-30(6,7)24-21(32)14-20(31)23-26(35)27(36)28(37-29(23)24)19-13-22(33)25(34)18(12-10-16(4)5)17(19)11-9-15(2)3/h8-10,13-14,31-34,36H,1,11-12H2,2-7H3 |
InChI Key |
HHTKCKAMIUFCSO-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)O)CC=C(C)C)C |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)O)CC=C(C)C)C |
104494-29-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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